Methyl 3-formylazulene-1-carboxylate
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Overview
Description
Methyl 3-formylazulene-1-carboxylate is a chemical compound belonging to the azulene family, which is known for its distinctive blue color
Preparation Methods
Methyl 3-formylazulene-1-carboxylate can be synthesized through several methods. One common synthetic route involves the Vilsmeier-Haack reaction, where azulene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position. The resulting intermediate is then esterified with methanol to yield this compound .
Chemical Reactions Analysis
Methyl 3-formylazulene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex azulene derivatives, which are used in the development of organic materials and dyes.
Biology: Azulene derivatives, including methyl 3-formylazulene-1-carboxylate, have shown potential as anti-inflammatory and antimicrobial agents.
Medicine: Research has indicated that azulene derivatives may possess anticancer properties, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials
Mechanism of Action
The mechanism of action of methyl 3-formylazulene-1-carboxylate is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways, leading to its observed biological effects. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Methyl 3-formylazulene-1-carboxylate can be compared with other azulene derivatives, such as:
Methyl 3-(benzazol-2-yl)azulene-1-carboxylate: This compound is synthesized from this compound and exhibits similar chemical properties but with additional functional groups that may enhance its biological activity.
2-(3-methoxycarbonylazulen-1-yl)ethynyltriphenylphosphonium bromide:
These comparisons highlight the versatility and potential of this compound as a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
128990-79-4 |
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Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 3-formylazulene-1-carboxylate |
InChI |
InChI=1S/C13H10O3/c1-16-13(15)12-7-9(8-14)10-5-3-2-4-6-11(10)12/h2-8H,1H3 |
InChI Key |
HYZVHLRYYQSQNA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC=C2C(=C1)C=O |
Origin of Product |
United States |
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